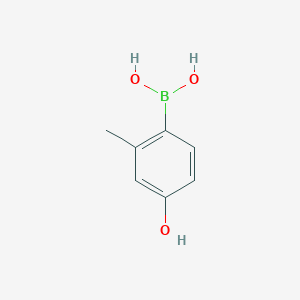
4-Hydroxy-2-methylphenylboronic acid
Descripción general
Descripción
Synthesis Analysis
- Yoshihiko Yamamoto and N. Kirai (2008) reported the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, indicating a method that could be applicable to 4-hydroxy-2-methylphenylboronic acid (Yamamoto & Kirai, 2008).
Molecular Structure Analysis
- Desuo Yang (2007) synthesized Schiff base compounds related to phenylboronic acids, which might offer insights into the structural aspects of 4-hydroxy-2-methylphenylboronic acid (Yang, 2007).
Chemical Reactions and Properties
- Ke Wang, Yanhui Lu, and K. Ishihara (2018) explored the role of an ortho-substituent on phenylboronic acid in catalyzing dehydrative condensation, which could be relevant to understanding the reactivity of 4-hydroxy-2-methylphenylboronic acid (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
- C. Spickett (2013) studied 4-hydroxy-2-nonenal, a lipid peroxidation product, providing insights into the physical properties of hydroxy-substituted phenylboronic acids (Spickett, 2013).
Chemical Properties Analysis
- Jian Luo, Bo Hu, Alyssa Sam, and T. L. Liu (2018) discussed the electrocatalytic aerobic hydroxylation of arylboronic acids, which may include 4-hydroxy-2-methylphenylboronic acid, highlighting its chemical properties (Luo, Hu, Sam, & Liu, 2018).
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H9BO3 . It appears as a white to almost white powder or crystal . This compound has been explored as a potential building block for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and protein-protein interaction modulators.
Safety And Hazards
Propiedades
IUPAC Name |
(4-hydroxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYNIONWDBJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378464 | |
| Record name | 4-Hydroxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylphenylboronic acid | |
CAS RN |
493035-82-8 | |
| Record name | B-(4-Hydroxy-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493035-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

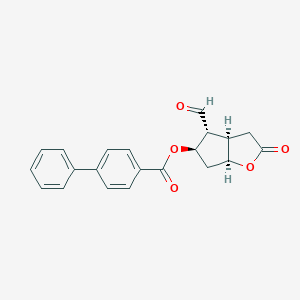


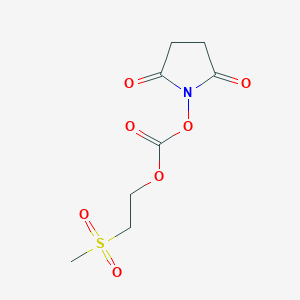
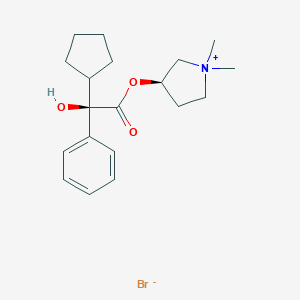
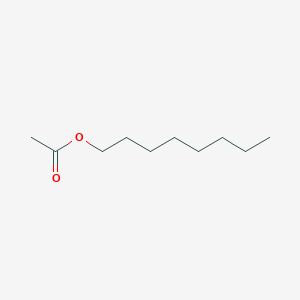
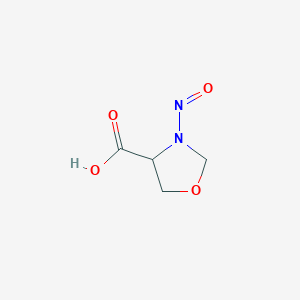

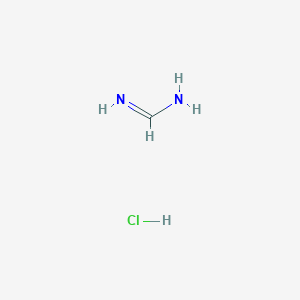
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)



